molecular formula C15H15Cl2N3 B14359679 Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- CAS No. 93537-06-5

Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-

Katalognummer: B14359679
CAS-Nummer: 93537-06-5
Molekulargewicht: 308.2 g/mol
InChI-Schlüssel: GDWKRIWDPVIWIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a bis(2-chloroethyl)amino group attached to a phenyl ring, making it a valuable molecule in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- typically involves the reaction of 4-[bis(2-chloroethyl)amino]-2-methylbenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malononitrile to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of alkylating agents used in chemotherapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Another alkylating agent with similar structural features.

    Cyclophosphamide: A widely used chemotherapeutic agent with a bis(2-chloroethyl)amino group.

Uniqueness

Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- is unique due to its specific substitution pattern on the phenyl ring and the presence of the nitrile groups

This detailed article provides a comprehensive overview of Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

93537-06-5

Molekularformel

C15H15Cl2N3

Molekulargewicht

308.2 g/mol

IUPAC-Name

2-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C15H15Cl2N3/c1-12-8-15(20(6-4-16)7-5-17)3-2-14(12)9-13(10-18)11-19/h2-3,8-9H,4-7H2,1H3

InChI-Schlüssel

GDWKRIWDPVIWIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.